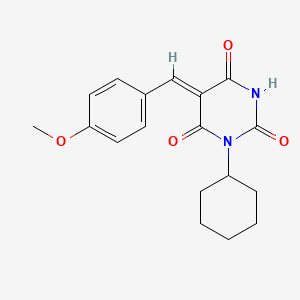
5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
Scientific Research Applications
Synthesis and Cytotoxic Activity
The synthesis of 5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione derivatives has been explored, where their cytotoxic activity was evaluated against cancer cell lines. For example, Tran et al. (2018) synthesized diesters derived from 5-(hydroxybenzylidene)thiazolidine-2,4-diones, although they didn't exhibit significant cytotoxic activity against MCF-7 cells (Tran et al., 2018).
Antidiabetic and Hypolipidemic Activities
These derivatives have been evaluated for antidiabetic and hypolipidemic activities. Sohda et al. (1982) reported that certain 5-substituted thiazolidine-2,4-diones showed substantial activity in this regard (Sohda et al., 1982).
Antibacterial Activity
Studies by Trotsko et al. (2018) showed that some thiazolidine-2,4-dione derivatives exhibit antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Aldose Reductase Inhibitory Activity
These compounds have also been investigated for their potential as aldose reductase inhibitors. Sever et al. (2021) found that one of the derivatives was an effective inhibitor, suggesting its potential for managing diabetic complications (Sever et al., 2021).
ERK1/2 Inhibitors
Li et al. (2009) explored analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, finding that some of these compounds inhibited cell proliferation and induced apoptosis, indicating their potential as ERK1/2 substrate-specific inhibitors (Li et al., 2009).
Corrosion Inhibition
Chaouiki et al. (2022) demonstrated the use of thiazolidinediones as corrosion inhibitors for carbon steel, highlighting their potential in industrial applications (Chaouiki et al., 2022).
Synthesis in Microtube Reactors
Shouman et al. (2021) constructed a microtube reactor system for the synthesis of (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, emphasizing the efficiency and scalability of this method (Shouman et al., 2021).
properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFKYUIYCWNLNL-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-{[(3-chlorophenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B6101269.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyrylcyclohex-2-en-1-one](/img/structure/B6101275.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}propylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B6101278.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6101293.png)
![5-[1-(3,4-dimethylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6101304.png)
![N-{[(4-chlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6101307.png)
![N-cyclopropyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6101315.png)
![5-(2-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6101317.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6101321.png)
![(4-chlorophenyl)(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)methanone](/img/structure/B6101323.png)
![2-[4-(3-isoxazolylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6101326.png)

![4-[2-(allyloxy)phenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6101331.png)